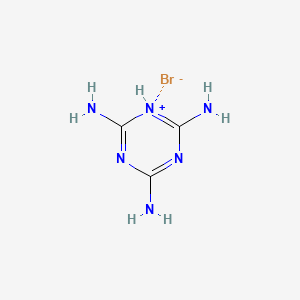

1,3,5-Triazine-2,4,6-triamine, hydrobromide

Descripción general

Descripción

1,3,5-Triazine-2,4,6-triamine, hydrobromide: . It is a derivative of melamine, a triazine compound, and is typically found as a white to pale yellow crystalline powder . This compound is known for its stability and is used in various applications, including as a catalyst and chemical reagent in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6-triamine, hydrobromide is generally synthesized by reacting melamine with hydrobromic acid . The reaction typically involves dissolving melamine in an aqueous solution of hydrobromic acid, followed by crystallization to obtain the desired product.

Industrial Production Methods: The industrial production of this compound follows a similar route, where large-scale reactors are used to mix melamine and hydrobromic acid under controlled conditions. The reaction mixture is then subjected to crystallization, filtration, and drying processes to yield the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1,3,5-Triazine-2,4,6-triamine, hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino groups.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include substituted triazines where one or more amino groups are replaced by other functional groups.

Oxidation Reactions: Products can include oxidized derivatives of the triazine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1,3,5-Triazine-2,4,6-triamine derivatives in cancer treatment. A notable investigation evaluated a series of s-triazine hydrazone derivatives for their antiproliferative activity against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The compounds demonstrated IC50 values ranging from 1.0 µM to 19.51 µM, indicating strong to moderate activity against these cancer types .

Table 1: Antiproliferative Activity of Triazine Derivatives

| Compound ID | Structure Type | IC50 (µM) MCF-7 | IC50 (µM) HCT-116 |

|---|---|---|---|

| 11 | Morpholine-substituted | 1.0 | 0.98 |

| 10 | Piperidine-substituted | 32.8 | >50 |

| 12 | Mixed substituents | 17.7 | 30.4 |

The study concluded that the substituents on the s-triazine core significantly influence the antiproliferative activity .

Diabetes Management

Another application of this compound is in the management of metabolic syndromes and diabetes. A patent describes its use as a pharmaceutical composition for treating diabetes characterized by insulin resistance and metabolic abnormalities . The compound's mechanism involves enhancing glucose metabolism and reducing blood glucose levels.

Material Science

Polymer Production

In material science, melamine is widely used in the production of resins and plastics. Melamine-formaldehyde resin is a thermosetting plastic known for its durability and resistance to heat and chemicals. This resin is utilized in laminates, adhesives, and coatings .

Table 2: Properties of Melamine-Formaldehyde Resin

| Property | Value |

|---|---|

| Density | 1.20 g/cm³ |

| Thermal Stability | Up to 150 °C |

| Chemical Resistance | Excellent against acids/bases |

Agriculture

Fertilizers

Melamine has been explored as a slow-release nitrogen fertilizer due to its high nitrogen content (66% by weight). Its slow degradation rate allows for prolonged nutrient availability in soil systems .

Case Study: Use in Fertilizers

A study demonstrated the effectiveness of melamine-based fertilizers in enhancing crop yield compared to traditional urea fertilizers. The application resulted in a significant increase in nitrogen uptake and improved plant growth metrics over a growing season .

Mecanismo De Acción

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, hydrobromide involves its ability to act as a nucleophile due to the presence of amino groups. These groups can participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The compound can also form hydrogen bonds, which play a role in its catalytic activity .

Comparación Con Compuestos Similares

Melamine (1,3,5-Triazine-2,4,6-triamine): A common derivative used in the production of plastics and resins.

Cyanuric Acid (1,3,5-Triazine-2,4,6-triol): Used in the production of herbicides and disinfectants.

Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine): A starting material for the synthesis of various herbicides.

Uniqueness: 1,3,5-Triazine-2,4,6-triamine, hydrobromide is unique due to its bromide component, which imparts specific chemical properties and reactivity. This makes it particularly useful as a flame retardant and in certain catalytic applications .

Actividad Biológica

1,3,5-Triazine-2,4,6-triamine, commonly known as melamine when in its hydrobromide form, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

1,3,5-Triazine derivatives have been recognized for their antiviral , antibacterial , anticancer , and anti-inflammatory properties. The compound has been investigated for various therapeutic applications, including the treatment of metabolic syndromes and cancers associated with the deletion of the P53 gene .

Table 1: Summary of Biological Activities

The biological activity of 1,3,5-Triazine-2,4,6-triamine is attributed to its ability to interact with specific biological targets. For instance:

- Antiviral Mechanism : Molecular docking studies indicate that the compound can form hydrogen bonds with key amino acids in viral proteins, enhancing its antiviral efficacy against PVY .

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells and modulate pathways associated with tumor growth and survival .

- Antibacterial Action : The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes essential for bacterial survival .

Study on Antiviral Activity

A recent study evaluated the antiviral properties of a derivative of 1,3,5-Triazine-2,4,6-triamine against PVY. The results indicated:

- Curative Activity : 53.3% effectiveness.

- Protective Activity : 56.9% effectiveness.

- Inactivation Activity : 85.8% effectiveness.

These results were comparable to established antiviral agents like ningnanmycin .

Research on Anticancer Properties

Another study highlighted the anticancer potential of the compound in models with P53 gene deletions. The findings suggested that treatment with 1,3,5-Triazine derivatives resulted in significant tumor reduction and improved survival rates in experimental models .

Propiedades

Número CAS |

29305-12-2 |

|---|---|

Fórmula molecular |

C3H7BrN6 |

Peso molecular |

207.03 g/mol |

Nombre IUPAC |

1,3,5-triazine-2,4,6-triamine;hydrobromide |

InChI |

InChI=1S/C3H6N6.BrH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H |

Clave InChI |

PVKCVCDTYNNNOG-UHFFFAOYSA-N |

SMILES |

C1(=[NH+]C(=NC(=N1)N)N)N.[Br-] |

SMILES canónico |

C1(=NC(=NC(=N1)N)N)N.Br |

Key on ui other cas no. |

29305-12-2 |

Números CAS relacionados |

148292-44-8 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.